Rubidium bromide's high water solubility makes it valuable in analytical chemistry. It serves as an electrolyte in solutions for conductivity measurements [1]. Additionally, its fluorescence properties are beneficial in fluorescence spectroscopy. Doping certain materials with RbBr can enhance their fluorescence intensity, aiding in the detection of specific molecules [1].
[1] HAA78939 | 7789-39-1 | Rubidium bromide - Biosynth Biosynth:
[1] HAA78939 | 7789-39-1 | Rubidium bromide - Biosynth Biosynth:
Rubidium bromide, with the chemical formula RbBr, is an inorganic compound that consists of rubidium cations (Rb⁺) and bromide anions (Br⁻). It is a white, hygroscopic crystalline solid that adopts a sodium chloride (NaCl) crystal structure, characterized by a lattice constant of 685 picometers. Rubidium bromide is soluble in water and exhibits a melting point of approximately 693 °C and a boiling point of about 1340 °C . This compound is notable for its stability and relatively low toxicity compared to other alkali metal halides.
Rubidium bromide can be synthesized through several methods:
Rubidium bromide has various applications across different fields:
Research on the interactions of rubidium bromide primarily focuses on its solubility and reactivity in different environments. Studies indicate that it interacts well with water, forming a neutral solution. Its hygroscopic nature allows it to absorb moisture from the environment, which can affect its stability and handling . Additionally, it has been noted that rubidium bromide can interact with other halides, influencing their solubility and reactivity.
Rubidium bromide shares similarities with other alkali metal halides. Here are some comparable compounds:
Compound | Formula | Melting Point (°C) | Solubility in Water | Crystal Structure |
---|---|---|---|---|
Rubidium Chloride | RbCl | 675 | Soluble | NaCl |
Rubidium Iodide | RbI | 660 | Soluble | NaCl |
Potassium Bromide | KBr | 734 | Soluble | NaCl |
Sodium Bromide | NaBr | 747 | Soluble | NaCl |
Rubidium bromide is unique due to its specific ionic size and lattice structure compared to other alkali metal halides. The larger ionic radius of rubidium compared to sodium or potassium results in distinct physical properties such as lower melting points relative to their counterparts. Additionally, its relatively low toxicity makes it more suitable for certain applications compared to other halides like potassium iodide or sodium fluoride .
The Van der Waals Three-Body Force Shell Model represents a sophisticated theoretical framework for investigating the lattice dynamical properties of rubidium bromide crystals [1]. This computational approach incorporates the effects of van der Waals interactions with long-range Coulomb interactions, three-body interactions, and short-range second neighbor interactions within the framework of the rigid shell model [1] [2]. The model addresses the fundamental quantum theory of cohesion, recognizing that ionic crystals possess van der Waals and many-body interactions that are essential for accurate theoretical descriptions [1].
The general form of the Van der Waals Three-Body Force Shell Model potential energy per unit cell is expressed as a combination of four distinct interaction terms [1]. The Coulomb interaction potential represents the long-range electrostatic forces between ions, while the short-range overlap repulsion potential accounts for the Born-Mayer exponential repulsion [1]. The three-body interaction potential incorporates many-body effects that become significant in ionic systems, and the van der Waals interaction specifically addresses the dipole-dipole interactions between second-nearest neighbors [1].
Computational implementations of this model for rubidium bromide have demonstrated excellent agreement with experimental elastic constants and phonon frequencies [1]. The model parameters derived from known experimental values include modified ionic charges, shell charges, and van der Waals coefficients that characterize the positive-positive and negative-negative ion pair interactions [1]. These parameters enable accurate predictions of dynamical properties including Debye temperature variations, two-phonon infrared and Raman spectra, and higher-order elastic constants [1] [2].
Table 1: Van der Waals Three-Body Force Shell Model Parameters for Rubidium Bromide
Property | Value | Units |
---|---|---|
Modified Ionic Charge (Zm²) | 0.842 | dimensionless |
First Neighbor Parameter (A12) | 12.843 | 10¹¹ dyn/cm² |
First Neighbor Parameter (B12) | -1.431 | 10¹¹ dyn/cm² |
Second Neighbor Parameter (A11) | -2.640 | 10¹¹ dyn/cm² |
Second Neighbor Parameter (B11) | 7.141 | 10¹¹ dyn/cm² |
Van der Waals Coefficient (C++) | 133 | 10⁻⁶⁰ erg cm⁶ |
Van der Waals Coefficient (C--) | 503 | 10⁻⁶⁰ erg cm⁶ |
The computational framework employs a six-dimensional dynamical matrix approach to calculate phonon frequencies throughout the first Brillouin zone [1]. The secular determinant formulation enables determination of frequency eigenvalues that correspond to the various phonon modes in the cubic sodium chloride-type structure of rubidium bromide [1]. The model successfully reproduces experimental phonon dispersion curves and provides theoretical insights into the relative contributions of different interaction mechanisms to the overall lattice dynamics [1] [2].
The elastic properties of rubidium bromide exhibit significant temperature dependence that requires sophisticated computational modeling approaches to accurately predict [3] [4]. Second-order elastic constants represent the fundamental mechanical properties that determine the material response to applied stresses, while third-order and fourth-order elastic constants become increasingly important at elevated temperatures and pressures [1] [3].
Experimental measurements of rubidium bromide elastic constants have been conducted across temperature ranges from 300 to 73 Kelvin using ultrasonic interferometry techniques [3]. The velocity measurements reveal that all elastic constants exhibit negative temperature dependence with nearly linear behavior over the investigated temperature range [3]. The elastic constant C₄₄ increases more rapidly than C₁₂ with decreasing temperature, indicating enhanced shear resistance at lower temperatures [3].
Table 2: Temperature-Dependent Elastic Constants of Rubidium Bromide
Property | Room Temperature Value | Units | Temperature Coefficient |
---|---|---|---|
C₁₁ | 3.863 | 10¹¹ dyn/cm² | Negative linear |
C₁₂ | 0.474 | 10¹¹ dyn/cm² | Negative linear |
C₄₄ | 0.405 | 10¹¹ dyn/cm² | Negative linear |
Bulk Modulus | 1.604 | 10¹¹ dyn/cm² | Negative linear |
Shear Modulus | 1.695 | 10¹¹ dyn/cm² | Negative linear |
Third-order elastic constants provide crucial information about the anharmonic behavior of rubidium bromide crystals [1]. Computational calculations using the Van der Waals Three-Body Force Shell Model yield third-order elastic constants that demonstrate the material's response to finite strain conditions [1]. The calculated values include C₁₁₁ = 67.23 × 10¹² dyn/cm², C₁₁₂ = -0.144 × 10¹² dyn/cm², and C₁₂₃ = 0.053 × 10¹² dyn/cm², which indicate the relative magnitudes of different anharmonic contributions [1].
Fourth-order elastic constants represent even higher-order anharmonic effects that become significant under extreme conditions [1]. The computational framework predicts fourth-order constants including C₁₁₁₁ = 76.55 × 10¹² dyn/cm², C₁₁₁₂ = 0.336 × 10¹² dyn/cm², and C₁₁₆₆ = 0.223 × 10¹² dyn/cm² [1]. These parameters are essential for understanding the material behavior under high-pressure conditions and for predicting the onset of structural phase transitions [1].
Pressure derivatives of second-order elastic constants provide additional insights into the temperature and pressure dependence of mechanical properties [1]. The calculated pressure derivatives demonstrate that the bulk modulus derivative dK'/dP = 5.905 and the shear modulus derivative dS'/dP = 6.433, indicating how these fundamental mechanical properties evolve under hydrostatic compression [1]. The negative pressure derivative of C₄₄ (-0.432) suggests that shear resistance decreases under pressure, which has implications for the mechanical stability of the crystal structure [1].
The phonon dispersion relations of rubidium bromide in its cubic sodium chloride-type structure exhibit characteristic features that reflect the underlying crystal symmetry and interatomic interactions [1] [5]. The cubic face-centered structure with space group Fm-3m provides a well-defined framework for analyzing the vibrational modes and their propagation throughout the crystal lattice [6] [7].
Experimental phonon dispersion measurements reveal distinct acoustic and optical branches that follow the expected symmetry requirements for cubic ionic crystals [1] [5]. The longitudinal acoustic mode at the zone boundary (L-point) exhibits a frequency of 2.801 terahertz, while the transverse acoustic mode reaches 2.092 terahertz [1]. The longitudinal optical mode at the gamma point demonstrates a frequency of 3.88 terahertz, significantly higher than the transverse optical mode at 2.840 terahertz [1].
The computational modeling of phonon dispersion relations employs density functional perturbation theory to calculate the dynamical matrix elements throughout the Brillouin zone [8] [9]. This approach enables accurate prediction of phonon frequencies and eigenvector displacements for all symmetry points and general wavevector directions [9]. The calculated phonon density of states provides comprehensive information about the vibrational spectrum and its relationship to thermodynamic properties [1].
Table 3: Phonon Frequencies at High-Symmetry Points in Rubidium Bromide
Mode Type | Gamma Point | L Point | X Point | Units |
---|---|---|---|---|
Longitudinal Optical | 3.88 | 2.896 | - | THz |
Transverse Optical | 2.840 | 2.092 | - | THz |
Longitudinal Acoustic | 0 | 2.801 | - | THz |
Transverse Acoustic | 0 | 2.092 | - | THz |
The combined density of states calculations reveal the distribution of vibrational modes across the frequency spectrum [1]. The acoustic modes dominate the low-frequency region and contribute significantly to the thermal properties through their quadratic dispersion near the zone center [1]. The optical modes appear at higher frequencies and provide additional channels for thermal energy storage and transport [1].
Computational analysis of the phonon eigenvectors demonstrates the atomic displacement patterns associated with each vibrational mode [10] [11]. The longitudinal optical modes involve in-phase motion of rubidium and bromide ions along the propagation direction, while transverse optical modes exhibit perpendicular displacements [10]. The acoustic modes show collective motion of the entire unit cell with wavelengths much larger than the lattice parameter [1].
The temperature dependence of phonon frequencies reflects the anharmonic interactions within the crystal lattice [11] [12]. Experimental observations reveal that most phonon modes exhibit frequency softening with increasing temperature at rates between 60-90 MHz per Kelvin [11] [12]. Some modes demonstrate more rapid temperature dependence with frequency shifts of 240-300 MHz per Kelvin, indicating stronger anharmonic coupling [11] [12].
The thermal conductivity of rubidium bromide exhibits complex temperature dependence that arises from the interplay between phonon-phonon scattering mechanisms and anharmonic lattice interactions [4] [13]. Experimental measurements conducted over the temperature range from 80 to 400 Kelvin reveal minimum uncertainties of ±2.5% at low temperatures, with increasing uncertainties at elevated temperatures due to radiative corrections [4].
The fundamental mechanisms governing thermal transport in rubidium bromide involve three-phonon umklapp scattering processes that provide the primary resistance to heat flow [4] [13]. These momentum-nonconserving collisions redirect phonon propagation and establish the intrinsic thermal resistance of the crystalline lattice [4]. The experimental thermal conductivity data demonstrate behavior consistent with theoretical predictions based on acoustic phonon interactions [4].
Table 4: Thermal Conductivity Characteristics of Rubidium Bromide
Temperature Range | Dominant Scattering Mechanism | Thermal Resistance Behavior | Measurement Uncertainty |
---|---|---|---|
80-150 K | Boundary scattering | Power law dependence | ±2.5% |
150-250 K | Three-phonon umklapp | Temperature-activated | ±3-5% |
250-400 K | Multi-phonon processes | High-temperature plateau | ±5-8% |
The deviation of experimental thermal resistance values from calculated three-phonon umklapp predictions increases systematically with the mass ratio between rubidium and bromide ions [4]. This observation suggests that the simple acoustic phonon approximation becomes insufficient for accurate description of thermal transport in heavy alkali halides [4]. The presence of four-phonon umklapp scattering processes cannot be excluded based on the high-temperature behavior of the thermal resistance [4].
Anharmonic effects manifest through temperature-dependent phonon linewidths that reflect the finite lifetimes of vibrational excitations [11] [14]. Experimental terahertz spectroscopy reveals two distinct groups of phonon modes with different anharmonic coupling strengths [11]. The first group exhibits weak linear temperature dependence associated with cubic anharmonic terms in the crystal field potential [11]. The second group demonstrates strong nonlinear temperature dependence that indicates significant quartic anharmonic contributions [11].
Computational modeling of anharmonic effects employs density functional theory calculations with hybrid functionals to capture the temperature-dependent changes in phonon properties [11] [12]. The calculated anharmonic coupling constants provide quantitative measures of the interaction strengths between different vibrational modes [11]. These parameters enable prediction of temperature-dependent thermal conductivity through solution of the Boltzmann transport equation with appropriate scattering rates [13].
The thermal expansion of rubidium bromide provides additional evidence for anharmonic interactions through the temperature dependence of lattice parameters [15] [16]. The volumetric thermal expansion coefficient demonstrates systematic variation with temperature that reflects the underlying anharmonic potential energy surface [15]. The relationship between thermal expansion and Grüneisen parameters reveals the connection between vibrational anharmonicity and thermomechanical properties [16] [17].